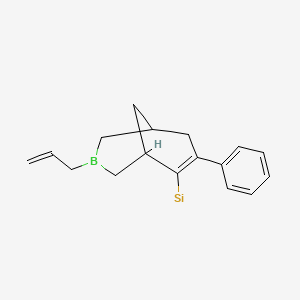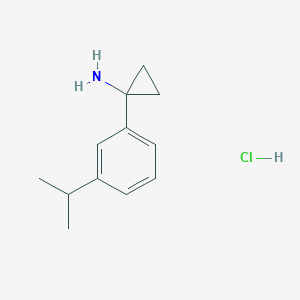![molecular formula C9H10ClN3 B12622489 1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl-](/img/structure/B12622489.png)
1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl- is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It is characterized by a pyrrolo[2,3-b]pyridine core structure with a chlorine atom at the 5-position and an ethyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl- typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the chloro and ethyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-pyridinamine, the compound can be synthesized through a series of steps including halogenation, alkylation, and cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the pyrrolo[2,3-b]pyridine core.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolo[2,3-b]pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways, leading to reduced cell growth and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H-pyrrolo[2,3-b]pyridine: Lacks the chloro and ethyl substituents.
1H-pyrazolo[3,4-b]pyridine: A related heterocyclic compound with a pyrazole ring instead of a pyrrole ring.
5-chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure but with different positioning of the chloro group.
Uniqueness: 1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and ethyl groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Propriétés
Formule moléculaire |
C9H10ClN3 |
|---|---|
Poids moléculaire |
195.65 g/mol |
Nom IUPAC |
5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C9H10ClN3/c1-2-7-8(11)6-3-5(10)4-12-9(6)13-7/h3-4H,2,11H2,1H3,(H,12,13) |
Clé InChI |
MMBHXXSPEKQFNH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=C(N1)N=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12622423.png)

![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate](/img/structure/B12622442.png)
![3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B12622451.png)


![1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12622464.png)
![5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole](/img/structure/B12622477.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12622481.png)
![4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B12622482.png)
![2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622483.png)

